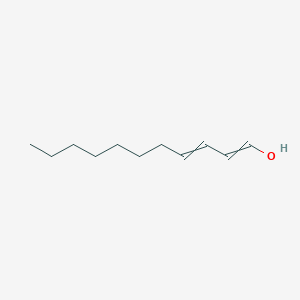

Undeca-1,3-dien-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

61231-73-0 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undeca-1,3-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-12H,2-7H2,1H3 |

InChI Key |

JTPZVWQYQWWIII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC=CO |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections

Elucidation of Key Synthetic Challenges Posed by the 1,3-Diene and Hydroxyl Group

The synthesis of conjugated dienes and polyenes like Undeca-1,3-dien-1-ol presents significant hurdles. A primary challenge is the stereoselective construction of the C=C double bonds. nih.gov Achieving the desired (E/Z) geometry of both double bonds in the 1,3-diene system requires careful selection of reaction conditions and catalysts. nih.govnih.gov

The synthesis of conjugated polymers, which share the diene motif, also highlights the difficulties in controlling polymerization and achieving well-defined structures, a challenge that echoes in the controlled synthesis of smaller conjugated molecules. nih.govusp.ac.fjresearchgate.net

Identification of Precursor Molecules for this compound Synthesis

Based on retrosynthetic analysis, several precursor molecules can be identified for the synthesis of this compound.

A logical disconnection of the C1-C2 bond points to an eleven-carbon aldehyde and a vinyl organometallic reagent. A more convergent approach involves disconnecting the diene system. For instance, a Heck-type coupling could unite a vinyl halide and a terminal alkene. organic-chemistry.orgnih.gov

A plausible set of precursors for this compound could be:

Heptanal and a vinyl organometallic reagent: This approach forms the C-C bond at a different position, requiring subsequent functional group manipulation.

A seven-carbon aldehyde and a four-carbon vinylphosphonium salt (for a Wittig reaction): This is a classic method for forming double bonds with good stereocontrol.

(Z)-non-2-enal and vinylmagnesium chloride: This specific example demonstrates the addition of a vinyl group to an α,β-unsaturated aldehyde to create a dienol structure. ethz.ch

1-Heptenyl bromide and (E)-1,3-butadiene derivatives: This strategy, involving a nickel-catalyzed cross-coupling, directly constructs the undecatriene backbone, which could be a precursor to the dienol. google.com

The following table outlines potential precursor pairs and the key reaction type for their coupling:

| Precursor 1 | Precursor 2 | Reaction Type |

| Heptanal | Vinylmagnesium bromide | Grignard Reaction |

| Oct-1-ene | Propenal | Olefin Metathesis |

| 1-Bromooct-2-yne | Propargyl alcohol | Copper-catalyzed coupling |

| (Z)-non-2-enal | Vinylmagnesium chloride | Nucleophilic Addition |

| Heptanal | (Triphenylphosphoranylidene)acetaldehyde | Wittig Reaction |

Theoretical Approaches to Carbon-Carbon Bond Formation Strategies

The formation of the carbon-carbon bonds in this compound, particularly those constituting the conjugated diene, is the cornerstone of its synthesis. Several modern synthetic methods are applicable.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. mdpi.com The Heck reaction, for instance, can directly form a C-C bond between a vinylic C-H bond and an activated partner, offering a direct route to 1,3-dienes. mdpi.comnih.gov Palladium-catalyzed reactions, in general, are widely used for the synthesis of dienes from various precursors like vinyl bromides or boronic acids. organic-chemistry.org A notable strategy involves the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds. organic-chemistry.org

Olefin Metathesis: Olefin metathesis has emerged as a versatile method for C-C double bond formation. While typically used for the synthesis of larger rings or polymers, it can be adapted for the construction of acyclic dienes.

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide reliable routes to alkenes with often predictable stereochemistry. A Wittig reaction between an appropriate aldehyde and a phosphorus ylide can construct one of the double bonds of the diene system. The Horner-Wadsworth-Emmons modification often provides excellent E-selectivity.

Organometallic Additions: The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. acs.org For this compound, the addition of a vinyl organometallic reagent to an α,β-unsaturated aldehyde is a direct and effective strategy. ethz.ch

The following table summarizes various C-C bond formation strategies applicable to the synthesis of 1,3-dienes:

| Method | Catalyst/Reagent | Key Features |

| Heck Reaction | Palladium catalyst | Forms C-C bond from a vinylic C-H bond. |

| Suzuki Coupling | Palladium catalyst, Boronic acid | Couples a vinyl halide with a vinylboronic acid. |

| Stille Coupling | Palladium catalyst, Organotin reagent | Couples a vinyl halide with a vinylstannane. |

| Wittig Reaction | Phosphorus ylide | Reacts with an aldehyde or ketone to form an alkene. |

| Olefin Metathesis | Ruthenium or Molybdenum catalyst | Rearranges alkenes by scission and regeneration of C=C bonds. |

| Nozaki-Hiyama-Kishi Reaction | Chromium(II) catalyst | Couples a vinyl halide with an aldehyde. |

Reaction Mechanisms and Kinetics of Undeca 1,3 Dien 1 Ol Transformations

Mechanistic Pathways of Conjugated Diene Formation

The synthesis of the 1,3-conjugated diene moiety in molecules like undeca-1,3-dien-1-ol can be achieved through various mechanistic pathways. These routes often involve the strategic formation and rearrangement of carbon-carbon double bonds.

One common strategy is the isomerization of allylic alcohols . pitt.eduresearchgate.net This process can be catalyzed by transition metals or bases. researchgate.net For instance, base-catalyzed isomerizations can proceed through a Current time information in San José, CR.sioc-journal.cn-proton shift in dienyl alcohols, leading to the formation of γ,δ-unsaturated ketones. acs.org In the context of forming this compound, a controlled isomerization of a corresponding non-conjugated dienol could be a viable pathway.

Elimination reactions are another fundamental approach. masterorganicchemistry.comnumberanalytics.com Starting from a suitable precursor, such as a diol or a halo-alcohol, the elimination of a leaving group can generate the conjugated system. The hydroxyl group itself is a poor leaving group but can be converted into a better one, like water, by protonation in the presence of a strong acid. masterorganicchemistry.com Subsequent elimination would then form the diene.

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for constructing conjugated diene systems. sioc-journal.cnnih.govsioc-journal.cn Reactions like the Suzuki, Heck, and Negishi couplings can be employed to form the C-C bonds of the diene skeleton with high stereocontrol. sioc-journal.cnsnnu.edu.cn For example, the palladium-catalyzed cross-coupling of a vinyl boronic acid with a vinyl halide can generate a 1,3-diene. nih.gov Similarly, enyne metathesis provides a route to 1,3-dienes from alkynes and alkenes. nih.gov

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic methods for forming carbon-carbon double bonds and can be adapted to synthesize conjugated dienes. nih.gov These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone.

Finally, pericyclic reactions , such as the Diels-Alder reaction, can be used to form cyclic structures containing dienes, which could then be modified to yield an acyclic dienol like this compound. masterorganicchemistry.comsigmaaldrich.com While typically used for ring formation, the principles of orbital symmetry and concerted bond formation are central to understanding conjugated systems.

Role of the Hydroxyl Group in Reaction Selectivity

The hydroxyl group in this compound plays a significant role in directing the selectivity of its reactions. msu.edu Its electronic and steric properties, as well as its ability to act as a directing group, influence both regioselectivity and stereoselectivity.

The hydroxyl group is an electron-donating group , which can influence the electron density of the conjugated system. This can affect the regioselectivity of electrophilic additions to the diene. Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (-OH2+), facilitating elimination reactions to form a more extended conjugated system or substitution reactions. masterorganicchemistry.com

The hydroxyl group can also act as a directing group in metal-catalyzed reactions. snnu.edu.cn Through coordination to a metal center, it can direct a catalyst to a specific position on the molecule, thereby controlling the regioselectivity of a reaction. For example, in hydroformylation or hydrogenation reactions, the hydroxyl group can lead to the preferential formation of one regioisomer over others.

Furthermore, the stereochemistry of the hydroxyl group can influence the stereochemical outcome of reactions at the diene. This is particularly important in asymmetric catalysis, where the interaction between the chiral substrate and a chiral catalyst can lead to the formation of a single enantiomer or diastereomer. In kinetic resolutions of allylic alcohols, for instance, a chiral catalyst can selectively react with one enantiomer of the racemic alcohol, leaving the other unreacted. acs.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies of the reactions involved in the formation and transformation of dienols provide valuable insights into reaction mechanisms and help in optimizing reaction conditions.

In the context of allylic alcohol isomerization , kinetic studies have shown that the rate of isomerization can be highly dependent on the catalyst and the substrate structure. For example, studies on base-catalyzed isomerizations have been conducted to understand the rate-determining steps. researchgate.net Initial-rate kinetics studies for KOtBu-catalyzed isomerization of allylic alcohols have been reported. researchgate.net

Kinetic resolution of allylic alcohols through asymmetric isomerization has also been a subject of detailed kinetic and theoretical studies. acs.org These studies have helped in understanding the structure-enantioselectivity correlation and identifying the active catalytic species. For example, in the kinetic resolution of allylic alcohols using chiral BINOL-based alkoxides, it was found that the phenol (B47542) group of the BINOL ligand significantly affects reactivity and enantioselectivity through hydrogen bonding. acs.org

The table below presents hypothetical kinetic data for a key synthetic step, such as a transition metal-catalyzed cross-coupling reaction to form a diene.

| Reaction Step | Reactant 1 Concentration (M) | Reactant 2 Concentration (M) | Catalyst Loading (mol%) | Temperature (°C) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) |

| Oxidative Addition | 0.1 | - | 1 | 60 | 1.2 x 10⁻³ |

| Transmetalation | 0.1 | 0.12 | 1 | 60 | 5.8 x 10⁻² |

| Reductive Elimination | 0.05 | - | 1 | 60 | 2.5 x 10⁻¹ |

This table is illustrative and does not represent actual experimental data for this compound.

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis is a cornerstone for the synthesis of complex molecules like this compound. researchgate.net Understanding the catalytic cycles is essential for catalyst design and reaction optimization. frontiersin.org

A common example is the palladium-catalyzed Suzuki coupling . The catalytic cycle generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with a vinyl halide (e.g., vinyl bromide) to form a Pd(II) complex.

Transmetalation: The organoboron compound (e.g., a vinyl boronic acid) transfers its organic group to the palladium center, displacing the halide. This step often requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the conjugated diene product.

Another relevant catalytic cycle is that of enyne metathesis , often catalyzed by ruthenium complexes. The cycle typically proceeds through a series of [2+2] cycloadditions and cycloreversions involving the metal carbene catalyst and the alkyne and alkene substrates.

In the telomerization of dienes with alcohols, palladium catalysts are often used. researchgate.net The catalytic cycle can involve the formation of a bis-allyl palladium intermediate, followed by nucleophilic attack of the alcohol to form the ether product. researchgate.net

The table below outlines the key steps in a generic palladium-catalyzed cross-coupling reaction.

| Step | Catalyst State | Key Transformation | Product of Step |

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of Pd into R-X bond | R-Pd(II)-X |

| Transmetalation | Pd(II) | Transfer of R' from organometallic reagent | R-Pd(II)-R' |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of R-R' bond | R-R' and Pd(0) |

This table provides a generalized overview of a catalytic cycle.

Chemical Reactivity and Advanced Transformations of Undeca 1,3 Dien 1 Ol

Reactions of the Conjugated Diene System

The conjugated π-system of Undeca-1,3-dien-1-OL is the primary site for a range of addition and cycloaddition reactions. The electron-donating character of the hydroxyl group influences the reactivity and regioselectivity of these transformations.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, proceeding through a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.orgwikipedia.orglibretexts.org The reactivity in these reactions is typically enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com Due to the C1-hydroxyl group, this compound is considered an electron-rich diene, making it a suitable substrate for Diels-Alder reactions. For the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.orgmasterorganicchemistry.com

The reaction of conjugated dienols with dienophiles like maleic anhydride (B1165640) can proceed via an intermolecular Diels-Alder cycloaddition, followed by an intramolecular esterification to yield bicyclic lactone acids. rsc.org Alternatively, the dienol can first be converted to a dienophile-containing ester, which then undergoes an intramolecular Diels-Alder (IMDA) reaction upon heating to form predominantly trans-fused lactone acids. rsc.org Another approach involves the in-situ generation of 1,3-dien-1-olates from related carbonyl compounds, which can then act as highly electron-rich dienes in anionic Diels-Alder reactions under basic conditions. acs.org

Table 1: Examples of Diels-Alder Strategies for Dienol Systems

| Reaction Type | Description | Typical Reactants | Product Type | Citation |

|---|---|---|---|---|

| Intermolecular | A conjugated dienol reacts directly with a dienophile. | Dienol, Maleic Anhydride | Bicyclic Lactone Acid | rsc.org |

| Intramolecular (IMDA) | A dienol is first tethered to a dienophile moiety, then heated. | Dienyl Maleate (B1232345) Half Ester | Fused Lactone Acid | rsc.orgnih.gov |

Conjugate Additions to the 1,3-Diene

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system or a similarly activated conjugated system. masterorganicchemistry.comwikipedia.org In the case of this compound, the conjugated diene system can act as a Michael acceptor. The presence of the hydroxyl group can influence the electrophilicity of the C4 position. Nucleophilic attack generally occurs at the terminal carbon (C4) of the diene system, leading to the formation of an allylic intermediate. libretexts.orgyoutube.com

A wide array of nucleophiles can participate in conjugate additions, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com The reaction of a nucleophile with the conjugated system of this compound would result in the formation of a new carbon-nucleophile bond at the C4 position and a shift of the remaining double bond to the C2-C3 position. In some extended conjugated systems, 1,6-conjugate additions are also observed, demonstrating the ability of the π-system to transmit reactivity over a longer distance. ipb.pt

Hydrofunctionalization and Difunctionalization Strategies

The simultaneous introduction of two functional groups (difunctionalization) or a hydrogen atom and a functional group (hydrofunctionalization) across the diene is a highly efficient method for increasing molecular complexity. chemrxiv.orgresearchgate.net These reactions are often catalyzed by transition metals like palladium, nickel, rhodium, or copper, which can control the regio- and stereoselectivity of the addition. chemrxiv.orgrsc.orgchemrxiv.orgchinesechemsoc.orgsnnu.edu.cn

For conjugated dienes like this compound, these reactions can proceed via 1,2- or 1,4-addition pathways, leading to a variety of functionalized allylic products. snnu.edu.cn The choice of catalyst and ligand system is crucial for directing the outcome. researchgate.netsioc-journal.cn

Key hydrofunctionalization strategies include:

Hydroalkoxylation: The addition of an alcohol across the diene, catalyzed by nickel complexes, can produce enantioenriched allylic ethers. chemrxiv.orgacs.org

Hydroamination: Rhodium-hydride catalysis enables the coupling of amines (like indolines) with conjugated dienes to form chiral allylic amines with high selectivity. snnu.edu.cnescholarship.org

Hydroacylation: Ruthenium catalysts can achieve the coupling of dienes with alcohols or aldehydes to form β,γ-unsaturated ketones. nih.gov

Hydroboration: Copper-catalyzed 1,2-hydroboration provides access to valuable organoboron intermediates that can be further transformed, for example, into alcohols. snnu.edu.cn

Table 2: Selected Catalytic Functionalizations of 1,3-Dienes

| Reaction Type | Functional Group Added | Catalyst System (Example) | Product Type | Citation |

|---|---|---|---|---|

| Hydroalkoxylation | -OR | Ni/DuPhos | Allylic Ether | chemrxiv.org |

| Hydroamination | -NR2 | Rh/JoSPOphos | Allylic Amine | escholarship.org |

| Hydroacylation | -C(O)R | Ruthenium Complex | β,γ-Unsaturated Ketone | nih.gov |

| Hydroboration | -B(pin) | Cu/Phosphanamine Ligand | Allylic Boronate Ester | snnu.edu.cn |

| 1,4-Carboamination | -R, -NR'2 | Rhodium Complex | Protected Primary Amine | snnu.edu.cn |

Oxidation Reactions of the Diene Moiety

The oxidation of the diene moiety in this compound can lead to various products depending on the oxidant and reaction conditions. A key transformation is epoxidation, which introduces a reactive three-membered oxirane ring. uea.ac.uk

A significant challenge in the epoxidation of conjugated dienols is controlling the regioselectivity. acs.orgacs.org Many directed epoxidation methods, such as the Sharpless epoxidation, favor reaction at the double bond proximal to the hydroxyl group (C1-C2). acs.org However, methods have been developed for the selective epoxidation of the distal double bond (C3-C4). For instance, methyltrioxorhenium (MTO) has been shown to be an effective catalyst for the regioselective monoepoxidation of the distal olefin in 1-acyloxypenta-2,4-dienes. acs.org The selectivity is influenced by the substitution pattern and geometry of the diene. acs.org The resulting vinyl epoxides are highly valuable synthetic intermediates. acs.org

Other oxidants can also react with the diene system. The oxidation of 1,3-butadiene (B125203) with oxygen can produce a mixture of products, including 3-butene-1,2-diol (B138189) and 2(5H)-furanone. researchgate.net Oxidation of cyclic 1,3-dienes with palladium acetate (B1210297) in the presence of oxygen can yield diacetoxy derivatives. rsc.org

Reactivity of the Hydroxyl Group

The allylic hydroxyl group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization and Functional Group Interconversions

The hydroxyl group can undergo standard alcohol reactions, but its allylic position often enhances its reactivity or provides alternative reaction pathways.

Oxidation: One of the most common reactions is oxidation to the corresponding carbonyl compound. ucr.eduopenstax.org The oxidation of this compound would yield Undeca-1,3-dien-1-one, an α,β-unsaturated ketone. Various reagents can be employed for this transformation, including chromium-based reagents (like PCC) or milder conditions like Swern or Dess-Martin oxidations. ucr.edubeilstein-journals.org Copper-catalyzed aerobic oxidation also provides an effective method for converting allylic and allenic alcohols to ketones. beilstein-journals.org

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. For example, reaction with maleic anhydride can lead to a maleate half-ester, which can subsequently be used in intramolecular Diels-Alder reactions. rsc.org Nickel-catalyzed hydroalkoxylation reactions effectively form ethers from alcohols and dienes. chemrxiv.org

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution. More direct methods also exist; for instance, allylic alcohols can be converted into allylic thiocyanates using K₂S₂O₈ and NH₄SCN in a transition-metal-free oxidative thiocyanation. rsc.org Furthermore, allylic alcohols can be used directly in cross-coupling reactions with imines to form homoallylic amines, obviating the need for prior derivatization. nih.gov

Table 3: Representative Derivatizations of the Hydroxyl Group

| Reaction Type | Reagent(s) (Example) | Product Functional Group | Citation |

|---|---|---|---|

| Oxidation | PCC, Swern Oxidation, CuCl/O₂ | α,β-Unsaturated Ketone | ucr.edubeilstein-journals.org |

| Esterification | Maleic Anhydride | Ester | rsc.org |

| Oxidative Thiocyanation | K₂S₂O₈, NH₄SCN | Allylic Thiocyanate | rsc.org |

Substitution Reactions at the Hydroxyl Position

The direct substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Consequently, activation of the hydroxyl group is a prerequisite for nucleophilic substitution reactions. This is typically achieved by protonation under acidic conditions or by converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide.

One of the most common substitution reactions at the hydroxyl position is esterification . This can be accomplished through the Fischer-Speier esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the water formed is typically removed. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine.

Another significant substitution reaction is etherification . The Williamson ether synthesis, while classic, typically requires the formation of an alkoxide by a strong base, which can be problematic for a dienol structure. Milder, more modern methods are often preferred. For instance, palladium-catalyzed etherification reactions have been developed for various alcohols.

Research into the reactivity of similar unsaturated alcohols provides insight into potential transformations for this compound. For example, the O-acylation of 1,3-dicarbonyl compounds to form enol esters has been achieved using carboxylic acids activated by perfluoroalkanosulfonyl fluoride. sioc-journal.cn This highlights a method for esterification under specific activating conditions.

Table 1: Representative Substitution Reactions at the Hydroxyl Position of Unsaturated Alcohols

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | Ester |

| Esterification | Acyl Chloride/Anhydride | Base (e.g., Pyridine) | Ester |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether |

This table presents generalized reaction conditions based on established methods for alcohol substitution.

C-H Functionalization of the Alkyl Chain

Directing the reactivity towards the remote, unactivated C-H bonds of the alkyl chain in a molecule like this compound represents a significant challenge in modern organic synthesis. The high bond dissociation energy of alkane C-H bonds necessitates the use of transition metal catalysis to achieve selective functionalization. acsgcipr.org

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.gov These reactions often utilize a directing group within the substrate to position the metal catalyst in proximity to a specific C-H bond, thereby achieving site-selectivity. nih.gov The hydroxyl group of this compound can serve as such a directing group, facilitating C-H activation at positions β, γ, or even more remote carbons of the alkyl chain.

The general mechanism for these transformations often involves the coordination of the palladium catalyst to the directing group (the hydroxyl) and the double bond, followed by the cleavage of a C-H bond to form a cyclometalated intermediate. nih.gov This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds. The process can be catalytic with the use of an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. nih.govbeilstein-journals.org

Recent advancements have enabled the functionalization of C-H bonds that are distant from the directing group. For example, palladium catalysts with specifically designed ligands have been shown to achieve stereoselective arylation at the γ-position (C5) of cyclic carboxylic acids. acs.org While the substrate is different, the principle of using a directing group and a specialized ligand to achieve remote C-H activation is applicable to linear dienols. Research has demonstrated that palladium catalysis can be effective for various transformations including arylation, alkylation, and alkynylation of alkyl chains. google.com

Table 2: Examples of Palladium-Catalyzed C-H Functionalization

| Reaction Type | Palladium Catalyst | Ligand/Additive | Oxidant | Functionalized Position |

| C-H Arylation | Pd(OAc)₂ | Chiral Ligands | AgOAc | γ-position |

| C-H Acetoxylation | Pd(OAc)₂ | None specified | PhI(OAc)₂ | Ortho-position to directing group |

| C-H Alkenylation | Pd(II) catalyst | None specified | Benzoquinone | Allylic C-H |

This table summarizes conditions from various studies on palladium-catalyzed C-H functionalization of substrates with directing groups. nih.govbeilstein-journals.orgacs.org

The development of these reactions allows for the late-stage functionalization of complex molecules, providing efficient pathways to novel derivatives of this compound and related compounds, which would be difficult to access through traditional synthetic methods.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of Undeca-1,3-dien-1-ol, offering detailed insights into its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms within the this compound molecule by analyzing their distinct chemical shifts and coupling patterns. The olefinic protons, which are those directly attached to the carbon-carbon double bonds, resonate in a characteristic downfield region of the spectrum due to the deshielding effect of the π-electron system. These signals typically appear as complex multiplets resulting from couplings to each other and to adjacent allylic protons. The aliphatic region of the spectrum contains the signals for the protons of the saturated alkyl chain. These protons appear at higher field (lower ppm values) and exhibit predictable splitting patterns based on their neighboring protons.

| Proton Assignment | Chemical Shift (δ) in ppm |

| H1 | ~4.1 (doublet) |

| H2 | ~5.7 (doublet of triplets) |

| H3 | ~6.1 (doublet of doublets) |

| H4 | ~5.6 (doublet of triplets) |

| H5 | ~2.1 (quartet) |

| H6-H10 | ~1.3-1.4 (multiplet) |

| H11 | ~0.9 (triplet) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific isomer.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon skeleton. The carbon atoms of the conjugated diene system (C1 to C4) are observed in the downfield region, typically between 125 and 140 ppm. The carbon atom bearing the hydroxyl group (C1) is also found in this region. The remaining aliphatic carbons of the heptyl chain resonate at higher field strengths.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 | ~63 |

| C2 | ~132 |

| C3 | ~130 |

| C4 | ~129 |

| C5 | ~33 |

| C6-C10 | ~22-32 |

| C11 | ~14 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the olefinic protons to the carbons of the aliphatic chain, thereby confirming the position of the diene and the hydroxyl group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to aid in its structural elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture by gas chromatography before detecting them with a mass spectrometer. This method is highly effective for assessing the purity of this compound samples and for separating and identifying its different geometric isomers (e.g., E,Z isomers). The retention time in the gas chromatograph provides information on the volatility and polarity of the compound, while the mass spectrum offers a fragmentation pattern that can be used as a molecular fingerprint for identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded in an IR spectrum, where the wavenumber (cm⁻¹) of an absorption peak corresponds to a specific type of bond and functional group. savemyexams.comlibretexts.org

For this compound, the key functional groups are the hydroxyl (-OH) group and the conjugated carbon-carbon double bond (C=C-C=C) system. The O-H bond stretch of the alcohol typically appears as a strong, broad absorption in the region of 3200-3600 cm⁻¹. savemyexams.com The C=C stretching vibrations of the conjugated diene are expected to produce one or more absorptions in the 1600-1680 cm⁻¹ range. libretexts.org Additionally, the spectrum will show C-H stretching vibrations just above and below 3000 cm⁻¹ for sp² and sp³ hybridized carbons, respectively, and a C-O stretching absorption around 1050-1150 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkene (conjugated) | C=C stretch | 1600 - 1680 | Medium to Weak |

| Alkene | =C-H stretch | 3010 - 3100 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. core.ac.uk In this technique, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within the column. core.ac.uk The time it takes for a compound to pass through the column to the detector is known as its retention time (tᵣ), which is a characteristic property under a specific set of conditions. nih.gov

Table 2: Example GC Parameters for Volatile Alcohol Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 50-70°C, ramp to 250-300°C |

Liquid Chromatography (e.g., Flash Column Chromatography) for Purification

Liquid chromatography is indispensable for the purification of this compound, especially after its synthesis. Flash column chromatography is a common and efficient method that uses a stationary phase, typically silica (B1680970) gel, and a solvent mobile phase to separate the target compound from impurities. nih.gov The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column under pressure. rochester.edu

The separation is based on polarity. Since silica gel is polar, non-polar compounds travel through the column more quickly, while more polar compounds are retained longer. For an alcohol like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) (EtOAc). acs.orgnih.gov By gradually increasing the polarity of the eluent (gradient elution), compounds can be selectively eluted from the column and collected in fractions. nih.gov

Table 3: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) nih.gov |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., starting from 9:1 to 3:1 v/v) acs.orgrsc.org |

| Loading Method | Sample dissolved in minimal solvent or adsorbed onto silica gel |

| Elution Technique | Isocratic or Gradient |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C1), and additional stereoisomerism is possible due to the geometry of the double bonds. The separation of enantiomers (non-superimposable mirror images) requires a chiral environment. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than traditional high-performance liquid chromatography (HPLC). hpst.czchromatographyonline.com

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov CO₂ is often mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol, to improve solubility and chromatographic selectivity. chromatographyonline.com The separation is performed on a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. hpst.czeuropeanpharmaceuticalreview.com This technique is crucial for isolating individual stereoisomers to study their specific biological activities.

Table 4: General Parameters for Chiral SFC Separation

| Parameter | Description |

|---|---|

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) chromatographyonline.com |

| Additives | Basic (e.g., diethylamine) or acidic additives to improve peak shape chromatographyonline.com |

| Chiral Stationary Phase (CSP) | Coated or immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, IC) hpst.cz |

| Column Temperature | Typically 30 - 40 °C |

| Back Pressure | 100 - 200 bar |

Theoretical and Computational Chemistry Studies of Undeca 1,3 Dien 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into the molecular world. For a molecule like Undeca-1,3-dien-1-OL, these methods can elucidate its electronic structure, reactivity, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a variety of unsaturated alcohols and related compounds to predict their reactivity. aanda.orgpku.edu.cnresearchgate.netnih.gov For this compound, DFT calculations can map the electron density distribution, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential. These parameters are crucial in predicting how the molecule will interact with other chemical species.

For instance, in studies of other unsaturated alcohols, DFT has been used to determine that the addition of electropositive metals can increase the electron density on a catalyst, which in turn favors the activation of the C=O bond in α,β-unsaturated aldehydes. pku.edu.cn In the context of this compound, the conjugated diene system and the hydroxyl group are the primary sites for chemical reactions. DFT calculations can help in understanding the chemoselectivity of reactions such as hydrogenation, where the C=C bonds might be preferentially reduced over the C-OH group, or vice-versa, depending on the catalytic conditions. pku.edu.cnoup.com

Research on smaller unsaturated alcohols has shown that DFT can be employed to calculate the activation and reaction energies for processes like hydrogen addition. aanda.org Such calculations would be invaluable for understanding the reactivity of the diene system in this compound.

Table 1: Representative DFT-Calculated Parameters for a Model Unsaturated Alcohol System (Note: This data is representative and based on studies of similar, smaller unsaturated alcohols, as direct data for this compound is not available.)

| Parameter | Calculated Value | Significance for this compound |

| HOMO-LUMO Gap | ~5-7 eV | Indicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. ekb.eg |

| Electron Affinity | ~0.5-1.5 eV | Relates to the ability to accept an electron, important in redox reactions. |

| Ionization Potential | ~8-10 eV | The energy required to remove an electron, indicating the ease of oxidation. msu.edu |

| Dipole Moment | ~1.5-2.5 D | Influences intermolecular interactions and solubility. |

Ab Initio Methods for Spectroscopic Parameter Estimation

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for accurately predicting spectroscopic parameters. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.netaanda.org

For example, studies on allyl alcohol have utilized MP2 calculations with various basis sets to determine conformational stabilities and predict vibrational frequencies. researchgate.net These calculations can help in assigning the complex vibrational spectra of larger molecules like this compound, where experimental interpretation can be challenging. The calculated harmonic and anharmonic force fields can lead to a detailed understanding of the molecular vibrations. aanda.org

Table 2: Representative Ab Initio Calculated Vibrational Frequencies for Functional Groups in Unsaturated Alcohols (Note: This data is representative and based on studies of similar molecules.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H | Stretching | ~3600 - 3700 |

| C=C (conjugated) | Symmetric Stretching | ~1600 - 1650 |

| C=C (conjugated) | Asymmetric Stretching | ~1550 - 1600 |

| C-O | Stretching | ~1000 - 1100 |

Conformational Analysis of the Undecane (B72203) Chain and Diene System

The long, flexible undecane chain of this compound, combined with the conjugated diene system, results in a complex conformational landscape. The molecule can exist in numerous conformations due to rotation around its single bonds. The most stable conformations are those that minimize steric hindrance and maximize stabilizing interactions.

Computational methods can be used to explore the potential energy surface of this compound and identify the low-energy conformers. Studies on similar long-chain molecules have shown that even minor conformers can have a significant impact on the material's properties. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for modeling reaction pathways and characterizing the transition states of chemical reactions. For this compound, this can provide a molecular-level understanding of its synthesis, degradation, and chemical transformations.

For example, the hydrogenation of the diene system can be modeled to understand the step-by-step mechanism and the factors that control selectivity. oup.com Computational studies can identify the transition state structures and calculate the activation barriers for the addition of hydrogen to the different double bonds. Similarly, the oxidation of the alcohol group or the diene can be investigated to predict the likely products and intermediates. aem.azresearchgate.net

Recent research on the rearrangement of unsaturated alcohols catalyzed by transition metals has utilized DFT to explore the potential energy profiles of different reaction pathways. nih.gov Such studies on this compound could reveal novel reaction mechanisms and guide the design of catalysts for specific chemical transformations. By modeling the transition states, chemists can gain insights into the factors that control the reaction rates and outcomes. acs.org

Biological Interactions and Potential Bioactivity Investigations

Studies on Molecular Interactions with Biological Targets

Direct studies detailing the molecular interactions of Undeca-1,3-dien-1-OL with specific biological targets have not been extensively reported. Research in this area would typically involve computational modeling and in vitro assays to identify and characterize the binding of the compound to proteins, nucleic acids, or other macromolecules. Such studies are crucial for elucidating the mechanism of action of a bioactive compound.

Enzyme Modulation Studies

There is currently a lack of specific research on the effects of this compound on enzyme activity. Enzyme modulation studies are a common approach to screen for bioactive compounds, investigating their potential to inhibit or activate specific enzymes. For example, studies on other natural compounds have explored their effects on enzymes like those involved in inflammatory pathways or microbial metabolism. For instance, somatostatin (B550006) has been shown to modulate the activity of the insulin-degrading enzyme by binding to allosteric sites. nih.gov

Receptor Binding Assays

Specific receptor binding assays for this compound are not described in the current body of scientific literature. This type of research is fundamental in pharmacology and toxicology to determine if a compound can bind to and elicit a response from cellular receptors. For example, novel indene (B144670) derivatives have been evaluated for their binding affinity to the retinoic acid receptor α. mdpi.com

In Vitro Antimicrobial and Antifungal Activity Evaluations

Table 1: In Vitro Antimicrobial and Antifungal Activity of Various Natural Compounds (for illustrative purposes)

| Compound/Essential Oil | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Essential Oil of Eugenia dysenterica | Staphylococcus aureus | 42.1 µg/mL | ijournalse.orgresearchgate.net |

| Essential Oil of Eugenia umbelliflora | Staphylococcus aureus | 119.2 µg/mL | researchgate.net |

| Essential Oil of Eugenia brasiliensis | Staphylococcus aureus | 156.2 µg/mL | researchgate.net |

| Parsol and Eusolex | Sporothrix schenckii | 16 µg/mL | researchgate.net |

| Eugenol Derivatives | Botrytis cinerea | Varies with structure | researchgate.netnih.gov |

In Vitro Antiprotozoal Activity Research

Specific research on the antiprotozoal activity of this compound has not been published. However, the search for novel antiprotozoal agents from natural sources is an active area of research. nih.gov Various studies have demonstrated the potential of natural compounds against a range of protozoa. nih.gov For example, cyclopeptides isolated from Annona diversifolia have shown activity against Entamoeba histolytica and Giardia lamblia. mdpi.com Natural polycyclic endoperoxides are another class of compounds that have demonstrated significant antiprotozoal activity. mdpi.com

Significance in Natural Product Chemosensation and Pheromone Research (for related compounds)

While there is no specific information linking this compound to pheromonal activity, related unsaturated alcohols are significant in chemical communication among insects. For instance, (Z,Z)-dodeca-3,6-dien-1-ol has been identified as a sex and trail-following pheromone in termites. nih.gov The structure of these long-chain unsaturated alcohols is crucial for their specific biological function in eliciting behavioral responses.

Furthermore, studies on Drosophila melanogaster have shown that exposure to alcohols can lead to an increase in the production of fatty acid ester pheromones, which enhances male courtship success. biorxiv.orgbiorxiv.orgresearchgate.net This highlights the intricate relationship between environmental chemicals, like alcohols, and the chemical signaling systems of insects. The study of such compounds is vital for understanding insect behavior and developing new pest management strategies.

Applications of Undeca 1,3 Dien 1 Ol in Advanced Organic Synthesis

Role as a Key Building Block in Natural Product Synthesis

The 1,3-diene moiety is a recurring structural feature in a wide array of natural products, including polyketides, macrolides, and terpenes, many of which exhibit significant biological activity. nih.gov Consequently, Undeca-1,3-dien-1-OL serves as a key building block for the stereoselective synthesis of such compounds. The conjugated diene system can participate in a variety of powerful carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction, to construct complex cyclic and polycyclic frameworks.

The synthesis of this compound can be achieved through several established stereoselective methods. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, are commonly employed to construct the conjugated diene system with good control over the geometry of the double bonds. wikipedia.orgorganic-chemistry.org For instance, the reaction of a suitable phosphonium ylide with an α,β-unsaturated aldehyde can furnish the desired dienol.

Another powerful strategy for the synthesis of conjugated dienes like this compound is the Suzuki cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples a vinyl boronic acid or ester with a vinyl halide, allowing for the stereospecific formation of the diene system. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it a highly versatile method in the context of natural product synthesis. nih.gov

Once synthesized, this compound can be incorporated into the carbon skeleton of a target natural product. The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. The diene itself can undergo a range of transformations, including cycloadditions, hydrofunctionalizations, and oxidations, to build up molecular complexity.

Table 1: Key Synthetic Reactions for the Preparation and Application of this compound

| Reaction | Description | Key Features |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. | Can be used to form one of the double bonds of the diene system with stereocontrol. wikipedia.orglibretexts.org |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate carbanions, often favoring the formation of (E)-alkenes. | Provides excellent stereoselectivity for the formation of the conjugated diene. organic-chemistry.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Allows for the stereospecific formation of the diene from vinylboronates and vinyl halides under mild conditions. wikipedia.orgorganic-chemistry.org |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | A powerful tool for constructing six-membered rings with high stereocontrol. The diene of this compound is a prime substrate for this reaction. |

Intermediate in the Synthesis of Specialty Chemicals and Materials

The unique reactivity of the conjugated diene and the presence of a functional handle in the form of a hydroxyl group make this compound a valuable intermediate in the synthesis of various specialty chemicals and materials. juniperpublishers.com The diene moiety can undergo polymerization reactions to produce polymers with specific properties, such as tailored thermal or mechanical characteristics. The ability to control the stereochemistry of the diene can further influence the properties of the resulting polymer.

Furthermore, the hydroxyl group of this compound can be modified to introduce other functionalities, leading to the synthesis of a diverse range of specialty chemicals. For example, esterification or etherification of the alcohol can be used to produce surfactants, lubricants, or plasticizers with long aliphatic chains and a conjugated diene system that can impart specific properties or be used for further cross-linking.

The synthetic versatility of this compound also extends to its use in the preparation of fine chemicals for the fragrance and flavor industry. Long-chain unsaturated alcohols and their derivatives are known to possess a variety of scents, and the specific stereochemistry of the double bonds in this compound can be a determining factor for its olfactory properties.

Precursor for Complex Organic Molecules

Beyond its direct role as a building block, this compound serves as a precursor for the synthesis of more complex organic molecules through a variety of chemical transformations. The conjugated diene system is a rich platform for a multitude of reactions that can introduce new functional groups and stereocenters.

One of the most powerful applications of conjugated dienes is in pericyclic reactions, particularly the Diels-Alder reaction, which allows for the rapid construction of complex cyclic systems. nih.gov this compound can act as the diene component in these reactions, enabling the synthesis of highly functionalized six-membered rings that are common motifs in many bioactive molecules.

Moreover, the diene can undergo various metal-catalyzed transformations. For example, selective hydrogenation of one of the double bonds can lead to the formation of a mono-unsaturated alcohol, while dihydroxylation or epoxidation can introduce new stereocenters. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing further avenues for synthetic elaboration.

The combination of the reactive diene system and the versatile hydroxyl group makes this compound a valuable precursor for the synthesis of a wide range of complex organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The ability to stereoselectively synthesize this dienol and subsequently transform it into more elaborate structures underscores its importance in modern organic synthesis.

Future Research Trajectories and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,3-dienes, the core structure of Undeca-1,3-dien-1-OL, often relies on established but improvable methodologies. Current strategies include the Wittig-Horner reaction with various aldehydes and the stereoselective hydrogenation of enynes. researchgate.netoregonstate.edu For instance, the selective reduction of diyne precursors using catalysts like Lindlar's catalyst is a common approach to generate specific cis-isomers. oregonstate.edubeilstein-journals.org Another method involves the reaction of organometallic 1-heptenyl compounds with (E)-1,3-butadiene derivatives, catalyzed by nickel complexes. google.com

Table 1: Overview of Synthetic Methodologies for 1,3-Diene Systems

| Synthetic Method | Description | Key Features |

|---|---|---|

| Wittig-Horner Reaction | Reaction of an allylphosphonate with an aldehyde to form the 1,3-diene structure. researchgate.net | Versatile for use with a range of saturated and unsaturated aldehydes. |

| Selective Hydrogenation | Semihydrogenation of a conjugated enyne or diyne precursor using a poisoned catalyst. oregonstate.edubeilstein-journals.org | Lindlar's catalyst is often used to produce cis double bonds with high specificity. oregonstate.edubeilstein-journals.org |

| Organometallic Coupling | Coupling of an organometallic heptenyl compound with a butadiene derivative. google.com | Often requires a transition metal catalyst, such as a nickel complex. google.com |

| Julia-Kocienski Olefination | A modified olefination reaction that can yield 1,3-dienes with predictable stereoselectivity. researchgate.net | The structure of the aldehyde can influence the E/Z selectivity of the newly formed double bond. researchgate.net |

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is central to the synthesis and functionalization of compounds like this compound. While existing methods use catalysts like nickel complexes for cross-coupling and Lindlar's catalyst for hydrogenation, there is considerable room for innovation. oregonstate.edugoogle.com

A significant future trend is the discovery and application of novel catalytic systems that offer greater control over reaction outcomes. For example, cobalt-catalyzed hydroboration of diynes has shown that the choice of bidentate phosphine (B1218219) ligand can dictate the regioselectivity of the transformation. rsc.org This level of control is highly desirable for selectively functionalizing the this compound molecule. Research may also explore acid-catalyzed rearrangements, such as the 1,3-migration of the alcohol group, to generate structural isomers. researchgate.net The development of catalysts for new transformations beyond synthesis, such as stereoselective isomerization or oxidation, will open up new possibilities for creating diverse derivatives.

Advanced Characterization of Stereoisomers and Conformers

This compound can exist as multiple stereoisomers (e.g., E/Z isomers at the double bonds) and various conformers due to the flexibility of its carbon chain. thegoodscentscompany.com While standard techniques like NMR and GC-MS are used for basic structural elucidation, a deeper understanding of its three-dimensional structure is needed. csic.es

Future research will likely involve the use of advanced analytical and computational methods to characterize these different forms. Techniques such as 2D NMR (e.g., NOE experiments) can help determine the spatial proximity of atoms and thus the geometry of the isomers. rsc.org Furthermore, computational chemistry can be employed to model the potential energy surface of the molecule, predicting the most stable conformers and the energy barriers between them. A comprehensive understanding of the stereochemical and conformational landscape is essential, as these features can profoundly influence the molecule's biological activity and physical properties.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Evidence suggests that C11 hydrocarbons, for which undecenols are key biosynthetic intermediates, play significant roles in marine organisms like Dictyopteris algae. scielo.org.mx These compounds can act as flavorants, pheromones, or possess other biological activities. google.comscielo.org.mx This provides a strong basis for investigating the structure-activity relationships (SAR) of this compound.

SAR studies involve systematically modifying the molecular structure and assessing how these changes affect biological activity. drugdesign.org Future research in this area would entail the synthesis of a library of this compound analogues. This would include its various stereoisomers, as well as derivatives with different functional groups or chain lengths. By testing these compounds in relevant biological assays (e.g., olfactory receptor binding, antimicrobial assays), researchers can identify the specific structural features—such as the position and geometry of the double bonds or the presence of the hydroxyl group—that are critical for its biological function. drugdesign.orgresearchgate.net

Integration with Automated Synthesis and Flow Chemistry Methodologies

The multi-step nature of organic synthesis can be a bottleneck in chemical research. synplechem.com Automated synthesis platforms and flow chemistry offer powerful solutions to accelerate the 'design-make-test' cycle. synplechem.comresearchgate.net

The integration of these technologies is a key emerging trend for the study of this compound. Automated capsule-based systems can streamline repetitive synthetic tasks, such as the preparation of analogues for SAR studies, by handling reagent dispensing, reaction execution, and product purification. synplechem.com This not only increases throughput but also improves reproducibility and safety. synplechem.com Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubing, offers advantages for reactions that require precise temperature control or involve hazardous intermediates. This methodology can facilitate the optimization of reaction conditions and allow for safer and more efficient scaling of the synthesis of this compound and its derivatives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.